2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS number
2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS number
An In-depth Technical Guide to 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, a key intermediate in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, synthesis, core reactivity, and applications, with a focus on its role as a versatile building block for constructing complex molecular architectures. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical, field-proven insights, including detailed experimental protocols and safety guidelines. The inherent reactivity of the α-chloroacetyl group, coupled with the privileged dihydroquinoline scaffold, makes this compound a valuable precursor for a wide range of biologically active molecules.
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, identified by CAS number 28668-58-8 , belongs to the class of α-halo ketones.[1] This molecular structure is of significant interest in medicinal chemistry for two primary reasons. First, the 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold," a structural framework known to bind to multiple biological targets, leading to diverse pharmacological activities.[2] Second, the molecule possesses a highly reactive chloroacetyl group. The chlorine atom, being a good leaving group adjacent to an electron-withdrawing carbonyl, renders the α-carbon highly electrophilic and susceptible to nucleophilic substitution.[3]
This dual functionality makes 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone an invaluable intermediate for synthesizing more complex molecules, particularly in the development of novel therapeutic agents.[3][4] Its utility lies in its ability to readily couple with various nucleophiles (amines, thiols, etc.), enabling the systematic construction of compound libraries for screening and lead optimization in drug discovery programs.[3]
Physicochemical Properties and Identification
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development.
| Property | Value | Source |
| Chemical Name | 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone | IUPAC |
| CAS Number | 28668-58-8 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO | Calculated |
| Molecular Weight | 209.67 g/mol | Calculated |
| Appearance | Typically a solid (crystalline or powder) | [2] |
| Solubility | Generally soluble in organic solvents (e.g., DCM, Ethanol) | [2] |
Caption: Chemical Structure of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone.
Synthesis and Mechanistic Rationale
The most common and efficient method for preparing 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is through the N-acylation of 1,2,3,4-tetrahydroquinoline with chloroacetyl chloride.
Reaction: 1,2,3,4-Tetrahydroquinoline + Chloroacetyl Chloride → 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
Causality Behind Experimental Choices:
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge this acid. Without the base, the HCl would protonate the nitrogen atom of the starting material, rendering it non-nucleophilic and halting the reaction.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Caption: General workflow for the synthesis of the title compound.
Core Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is anchored in the electrophilicity of the α-carbon of the chloroacetyl group.[3] This makes it an ideal substrate for Sₙ2 reactions with a wide array of nucleophiles.
-
Pharmaceutical Intermediate: The molecule serves as a scaffold for developing new pharmaceuticals.[2] By reacting it with various amines, thiols, alcohols, or other nucleophilic agents, chemists can rapidly generate a diverse library of novel quinoline derivatives. These derivatives can then be screened for biological activity against targets such as enzymes or receptors.[2][4]
-
Precursor for Heterocyclic Chemistry: The α-amino ketones formed from reactions with primary amines can be used as precursors for synthesizing more complex nitrogen-containing heterocycles, which are a cornerstone of medicinal chemistry.[3]
-
Covalent Modifiers: The reactive chloroacetyl group can act as a warhead to form covalent bonds with nucleophilic residues, such as cysteine, in the active site of target proteins. This strategy is employed in the design of irreversible inhibitors.
Experimental Protocols
The following protocols are provided as representative examples. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6]
Protocol 5.1: Synthesis of 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2,3,4-tetrahydroquinoline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure title compound.
Protocol 5.2: Representative Nucleophilic Substitution with a Primary Amine
-
Setup: Dissolve 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask.
-
Addition of Reactants: Add the desired primary amine (1.1 eq) and a base such as potassium carbonate or triethylamine (1.5 eq) to the solution.
-
Reaction: Heat the mixture to 50-80 °C and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product via column chromatography to obtain the desired α-amino ketone derivative.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups, particularly the amide carbonyl.
Safety, Handling, and Storage
As a reactive alkylating agent, 2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone must be handled with care.
| Precaution Category | Guideline | Citation |
| Personal Protective Equipment (PPE) | Wear safety goggles, a lab coat, and chemical-impermeable gloves. | [5][7] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. | [5][6] |
| First Aid (Inhalation) | Move the person to fresh air. If breathing is difficult, give oxygen. | [5][7] |
| First Aid (Skin Contact) | Immediately wash off with soap and plenty of water. Remove contaminated clothing. | [5][8] |
| First Aid (Eye Contact) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. | [5][7] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. | [5][7] |
| Storage | Store in a cool, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed. | [7] |
Conclusion
2-chloro-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a strategically important chemical intermediate. Its value is derived from the combination of a biologically relevant dihydroquinoline scaffold and a highly tractable electrophilic chloroacetyl handle. This structure facilitates the straightforward synthesis of diverse and complex molecules, making it an indispensable tool for researchers and scientists in the field of drug discovery and synthetic organic chemistry. Adherence to rigorous synthesis, purification, and safety protocols is paramount to leveraging its full potential.
References
- Echemi. (n.d.). 2-CHLORO-1-(2,2,4-TRIMETHYL-3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE.
- Echemi. (n.d.). 2-CHLORO-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE Safety Data Sheets.
- Echemi. (n.d.). 2-CHLORO-1-(2,2,4-TRIMETHYL-3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE Safety Data Sheets.
- ChemicalBook. (2023). 2-Chloro-1-(3,4-dihydro-2H-quinolin-1-yl)-ethanone.
- Flinn Scientific. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-CHLORO-1-(2,2,4-TRIMETHYL-3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE.
- EvitaChem. (n.d.). Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687).
- Thermo Fisher Scientific. (2015). SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 2-Chloro-1-(3,4-dihydro-1H-isoquinolin-2-yl)-ethanone.
- Sigma-Aldrich. (n.d.). 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one.
- Dakenchem. (n.d.). Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone.
- Sigma-Aldrich. (n.d.). 1-(3,4-dihydro-2h-quinolin-1-yl)-2-(2,4,6-trichloro-phenoxy)-ethanone.
- Glentham Life Sciences. (n.d.). 2-Chloro-1-(2, 2, 4-trimethyl-3, 4-dihydro-2H-quinolin-1-yl)-ethanone, min 95%, 1 gram.
- Gothwal, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Kim, J. N., et al. (2002). Novel synthesis of 2-chloroquinolines from 2-vinylanilines in nitrile solvent. PubMed.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-3',4'-dihydroxyacetophenone. PubChem.
- Khan, I., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central.
- ResearchGate. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Request PDF.
- Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.
- Gothwal, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
- Al-Ostath, A. I. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. ScienceDirect.
Sources
- 1. 2-CHLORO-1-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE | 28668-58-8 [chemicalbook.com]
- 2. Buy 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanone (EVT-12006687) [evitachem.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. ankom.com [ankom.com]
- 8. 2-CHLORO-1-(2,2,4-TRIMETHYL-3,4-DIHYDRO-2H-QUINOLIN-1-YL)-ETHANONE | 14036-98-7 [amp.chemicalbook.com]



